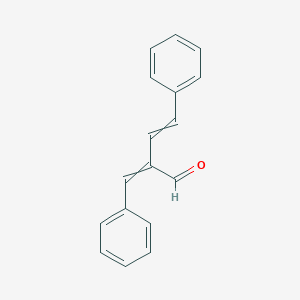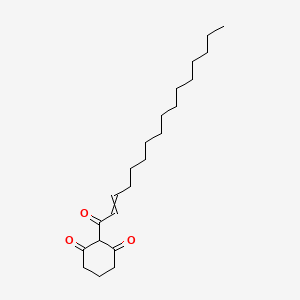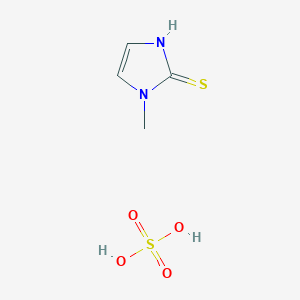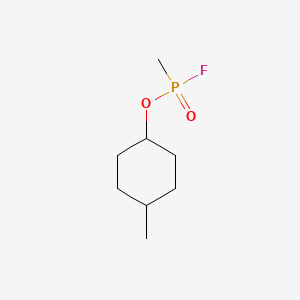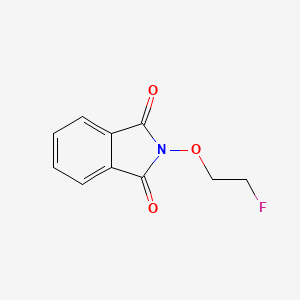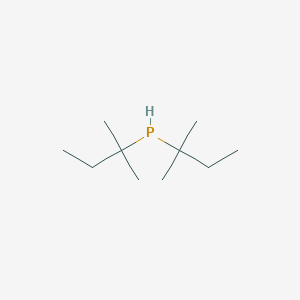
Bis(2-methylbutan-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylbutan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of two 2-methylbutan-2-yl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylbutan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-methylbutylmagnesium bromide under anhydrous conditions can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of tertiary phosphines like this compound involves similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Bis(2-methylbutan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.
Nucleophiles: Organolithium or Grignard reagents are common nucleophiles for substitution reactions.
Transition Metals: Palladium, platinum, and nickel are often used in coordination reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
科学的研究の応用
Bis(2-methylbutan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism by which bis(2-methylbutan-2-yl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, participating in reactions that form new bonds with electrophilic species .
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Tris(2-methylbutyl)phosphine: Similar in structure but with three 2-methylbutyl groups instead of two.
Di-tert-butylphosphine: Contains two tert-butyl groups attached to the phosphorus atom.
Uniqueness
Bis(2-methylbutan-2-yl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. The presence of the 2-methylbutan-2-yl groups provides a balance between steric hindrance and electron donation, optimizing its performance as a ligand in transition metal complexes .
特性
CAS番号 |
117790-01-9 |
|---|---|
分子式 |
C10H23P |
分子量 |
174.26 g/mol |
IUPAC名 |
bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C10H23P/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3 |
InChIキー |
RSTLULSDHPYQIS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)PC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


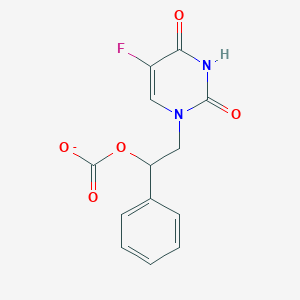
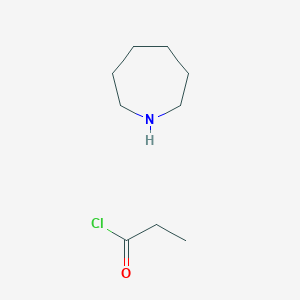
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
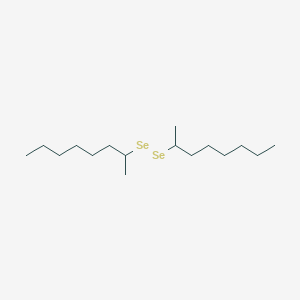
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
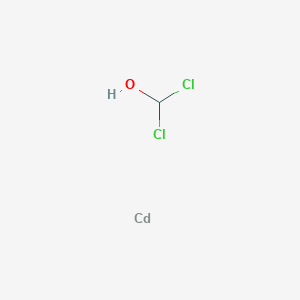
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
